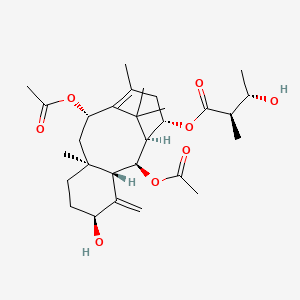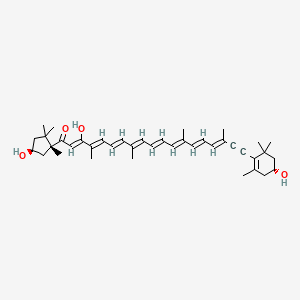
3-Carbamoylpicolinic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Carbamoylpicolinic acid can be efficiently achieved through the imidase-catalyzed regiospecific hydrolysis of 2,3-pyridinedicarboximide. This process utilizes intact Arthrobacter ureafaciens O-86 cells in a water-organic solvent two-phase system containing cyclohexanone at low pH to prevent spontaneous random hydrolysis. Optimized conditions lead to a high yield and purity of the product (Ogawa et al., 2000).
Molecular Structure Analysis
3-Carbamoylpicolinic acid's molecular structure is characterized by a picolinic acid core with a carbamoyl substituent. Its structure is foundational for understanding its reactivity and the basis for its utility in various chemical syntheses. The specifics of its molecular geometry and electronic configuration are critical for predicting its interactions and reactivity with other molecules.
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, notably in the formation of carbamoyl radicals under photoredox catalysis. These radicals are instrumental in the development of novel synthetic pathways, including the redox-neutral synthesis of functionalized 3,4-dihydroquinolin-2-ones through intermolecular addition-cyclization reactions (Petersen et al., 2017).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
3-Carbamoylpicolinic Acid, a derivative of picolinic acid, has been found to have broad-spectrum antiviral abilities. It can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
Methods of Application or Experimental Procedures
The compound disrupts the entry of enveloped viruses into the host’s cell and prevents infection. The researchers found that picolinic acid specifically blocks this fusion, which explains its effectiveness against a variety of enveloped viruses .
Results or Outcomes
The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus. The compound stands out because it targets a host-derived component of the virus .
Synthesis of Agrochemicals and Pharmaceuticals
Specific Scientific Field
Chemical Engineering and Pharmaceutical Research
Summary of the Application
3-Carbamoylpicolinic Acid is a versatile building block for the synthesis of agrochemicals and pharmaceuticals .
Methods of Application or Experimental Procedures
The compound was prepared by imidase-catalyzed regiospecific hydrolysis of 2,3-pyridinedicarboximide with intact Arthrobacter ureafaciens O-86 cells .
Results or Outcomes
Photopolymerization and 3D Printing
Specific Scientific Field
Material Science and Engineering
Summary of the Application
3-Carbamoylpicolinic Acid and its derivatives have potential applications in photopolymerization processes for 3D printing .
Results or Outcomes
Obtaining of Polymers
Specific Scientific Field
Material Science and Engineering
Summary of the Application
The carboxylic acids, including 3-Carbamoylpicolinic Acid, present applications in the obtaining of polymers. They can act as monomers, additives, initiators, catalysts, dopants, etc .
Results or Outcomes
Currently, an area of great interest is the production of acidic polymers, with different applications, for example in the electronic area required that present characteristics such as electron donors, high .
Safety And Hazards
3-Carbamoylpicolinic Acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Eigenschaften
IUPAC Name |
3-carbamoylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-9-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDAWEVRGAIHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437976 | |
| Record name | 3-carbamoylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoylpicolinic Acid | |
CAS RN |
4733-65-7 | |
| Record name | 3-carbamoylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Carbamoylpicolinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




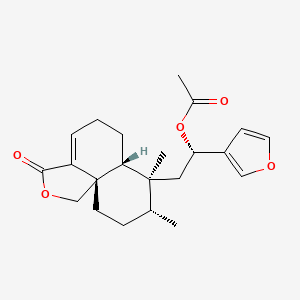
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)

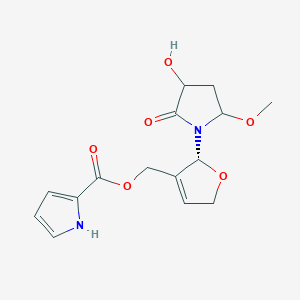
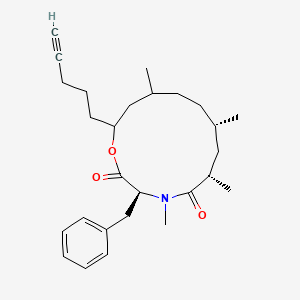
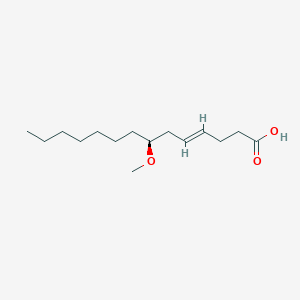

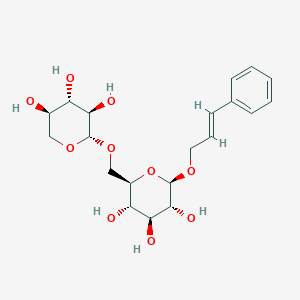
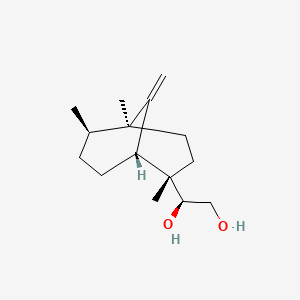
![(1S,2R)-4-[(E)-prop-1-enyl]cyclopentane-1,2-diol](/img/structure/B1249261.png)

